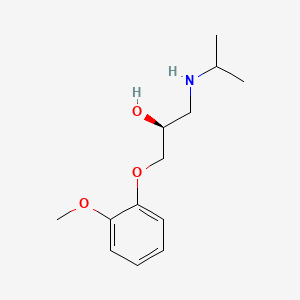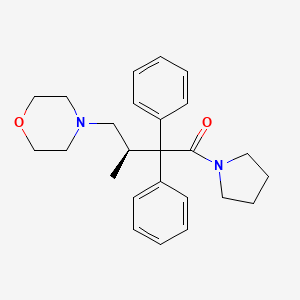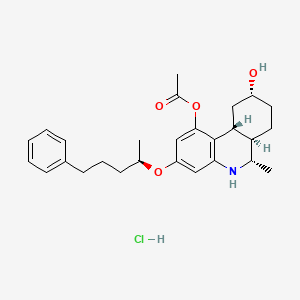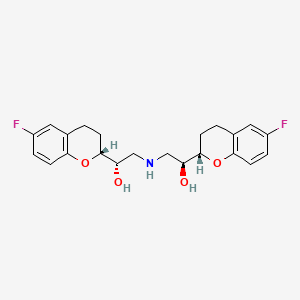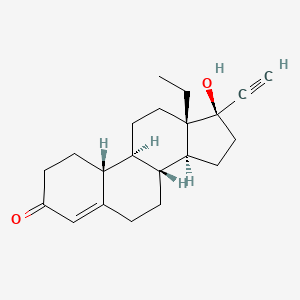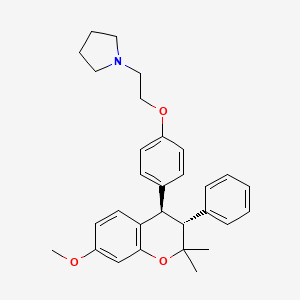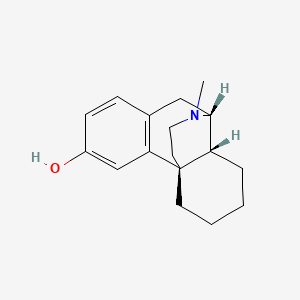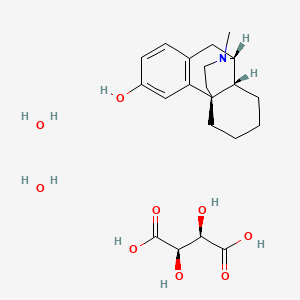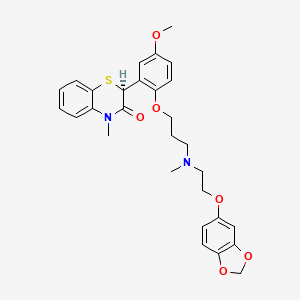
Licarbazepine
説明
Licarbazepine is a voltage-gated sodium channel blocker with anticonvulsant and mood-stabilizing effects that is related to oxcarbazepine . It is an active metabolite of oxcarbazepine . In addition, an enantiomer of licarbazepine, eslicarbazepine ((S)-(+)-licarbazepine), is an active metabolite of eslicarbazepine acetate .
Synthesis Analysis
The synthesis of S-licarbazepine has been studied using chemical and whole-cell biotransformation methods . One method reported the synthesis of S-licarbazepine using expensive chiral Ru or Rh as a catalyst . Another study reported the synthesis of eslicarbazepine acetate using the R-2-Me-CBS catalyst . The preparation of a chemical chiral catalyst is complex and costly when using a precious metal as the raw material .
Molecular Structure Analysis
Licarbazepine has a dibenzazepine nucleus bearing the 5-carboxamide substitute . Eslicarbazepine acetate is distinct at the 10.11 position .
Chemical Reactions Analysis
Like other antiepileptic substances, the mechanism of action of Licarbazepine is thought to be the inhibition of the voltage-gated sodium channel . There are important differences regarding pharmacokinetics and toxicity. For instance, carbamazepine is a stronger cytochrome inducer and oxcarbazepine causes more often hyponatremia .
Physical And Chemical Properties Analysis
Licarbazepine has a molar mass of 254.289 g·mol −1 . It is a racemic mixture . The IUPAC name for Licarbazepine is (RS)-10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide .
科学的研究の応用
Antiepileptic Drug
Licarbazepine, specifically its active metabolite eslicarbazepine (S-licarbazepine), is used as an antiepileptic drug . It’s used for the treatment of drug-resistant focal epilepsies . The mechanism of action is the blockade of the voltage-gated sodium channel (VGSC) .
Preparation of Eslicarbazepine
Licarbazepine can be prepared in one step from its racemic form RS-licarbazepine via lipase catalysed kinetic resolution . This process has been utilized for the preparation of the antiepileptic eslicarbazepine .
Stereoselective Simultaneous HPLC Separations
A novel stereoselective simultaneous HPLC separations of RS-licarbazepine and its racemic esters have been developed . This method has been utilized for monitoring of lipase catalyzed kinetic resolution of RS-licarbazepine .
Trans-Esterification and Hydrolysis Reactions
Licarbazepine has been used in lipase catalysed trans-esterification and hydrolysis reactions . Four different esters (acetate, propionate, butyrate and benzoate) have been investigated for both trans-esterification and hydrolysis using ten lipases from versatile origins .
Enantioselectivity Studies
Studies on the enantioselectivity of licarbazepine have been conducted . The best enantioselectivity was shown by trans-esterification of RS-licarbazepine with vinyl benzoate in M t BE as solvent and lipase from Candida rugosa .
Molecular Docking Studies
Molecular docking studies have attributed the high enantioselectivity of the transesterification when using Candida rugosa lipase to unfavorable ligand contacts between the S-enantiomer and phenylalanine 296 .
作用機序
Target of Action
Licarbazepine primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system .
Mode of Action
Licarbazepine acts as a blocker of these voltage-gated sodium channels . By binding to these channels, it inhibits their function, preventing the flow of sodium ions into the neuron . This action reduces the neuron’s ability to generate action potentials, thereby decreasing neuronal excitability . In addition to this, licarbazepine also modulates NMDA receptor function and blocks high-voltage-dependent N-type calcium channels .
Biochemical Pathways
The primary biochemical pathway affected by licarbazepine is the neuronal signaling pathway . By blocking sodium channels, licarbazepine disrupts the normal flow of ions that is necessary for the propagation of electrical signals along neurons . This disruption can help to prevent the abnormal, excessive neuronal activity that characterizes conditions such as epilepsy .
Pharmacokinetics
Licarbazepine’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It is known that licarbazepine is an active metabolite of oxcarbazepine . .
Result of Action
The molecular and cellular effects of licarbazepine’s action primarily involve a reduction in neuronal excitability. By blocking voltage-gated sodium channels, licarbazepine prevents the generation and propagation of action potentials . This can help to normalize neuronal activity in conditions characterized by excessive neuronal firing, such as epilepsy .
Action Environment
The action, efficacy, and stability of licarbazepine can be influenced by various environmental factors. For instance, factors such as body weight, sex, region, and baseline use of certain other medications (like carbamazepine or lamotrigine) can influence the probability of treatment-emergent adverse events . Furthermore, the ethnicity of patients can also influence the pharmacokinetic characteristics of licarbazepine .
Safety and Hazards
Eslicarbazepine acetate is associated with numerous side effects including dizziness, drowsiness, nausea, vomiting, diarrhea, headache, aphasia, lack of concentration, psychomotor retardation, speech disturbances, ataxia, depression and hyponatremia . It is recommended that patients taking eslicarbazepine acetate be monitored for suicidality .
特性
IUPAC Name |
5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865484 | |
| Record name | Licarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Licarbazepine | |
CAS RN |
29331-92-8 | |
| Record name | Licarbazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29331-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licarbazepine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029331928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICARBAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX1A5KJ3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



